molecular formula C19H23N7O B2766807 2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2380144-23-8

2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2766807
CAS No.: 2380144-23-8
M. Wt: 365.441
InChI Key: HRTINXGSNBLROS-UHFFFAOYSA-N
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Description

2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with a molecular formula of C19H23N7O and a molecular weight of 365.441

Preparation Methods

The synthesis of 2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves multiple steps. One common method includes the coupling of a purine derivative with a piperidine intermediate, followed by cyclization to form the tetrahydrocinnolinone ring. Specific reaction conditions and reagents, such as Ti(OiPr)4 and NaBH3CN, are used to facilitate these transformations . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or hydrogenation with palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or purine moieties using alkyl or aryl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and purine moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar compounds include other piperidine and purine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with anticancer properties.

    Matrine: Used in traditional Chinese medicine for its anti-inflammatory effects.

What sets 2-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one apart is its unique combination of structural features, which may offer distinct advantages in specific research applications.

Properties

IUPAC Name

2-[1-(9-methylpurin-6-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-24-12-22-17-18(24)20-11-21-19(17)25-8-6-14(7-9-25)26-16(27)10-13-4-2-3-5-15(13)23-26/h10-12,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTINXGSNBLROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4C(=O)C=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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